molecular formula C7H16N2O B8490800 N-Acetyl-N,N',N'-trimethylethylenediamine

N-Acetyl-N,N',N'-trimethylethylenediamine

Cat. No.: B8490800
M. Wt: 144.21 g/mol
InChI Key: QRKPMDXHLSPLDS-UHFFFAOYSA-N
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Description

N-Acetyl-N,N',N'-trimethylethylenediamine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methylacetamide

InChI

InChI=1S/C7H16N2O/c1-7(10)9(4)6-5-8(2)3/h5-6H2,1-4H3

InChI Key

QRKPMDXHLSPLDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Acetyl-N,N',N'-trimethylethylenediamine intermediate was prepared in the following manner. N,N,N'-Trimethylethylenediamine (24.5 g, 0.24 mol) was added to acetic anhydride (38 mL, 0.40 mol) over 1.5 hours with cooling in an ice-water bath. After stirring another 22 hours at ambient temperature, the reaction mixture was diluted with 50 mL of ether and 25 mL of water, and then cooled in an ice-water bath. A solution of 25 percent aqueous NaOH was added until the pH was approximately 10 and the phases were separated. The aqueous phase was extracted two more times with ether and the combined organic phase was concentrated on the rotary evaporator (50°,>100 mm Hg). Yield=2.4 g. The aqueous phase was saturated with NaCl and extracted again with methylene chloride (3×25 mL). After evaporation, it gave a total of 33.4 g of yellow liquid. Distillation through a 1×8 cm Vigreux column afforded 23.53 g of colorless liquid, bp 90°-1°/7 mm Hg (68 percent yield).
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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